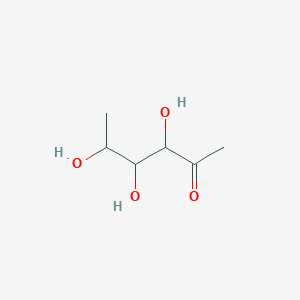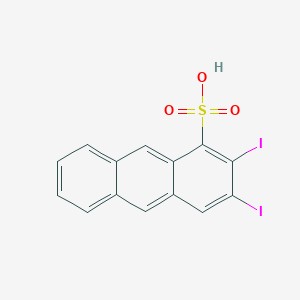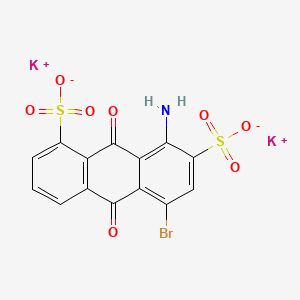
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthracene backbone substituted with sulfonic acid groups, an amino group, and a bromine atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt typically involves multiple steps, starting with the functionalization of the anthracene core. The process includes:
Sulfonation: Introduction of sulfonic acid groups at the 1 and 7 positions of the anthracene ring.
Bromination: Addition of a bromine atom at the 5 position.
Amination: Introduction of an amino group at the 8 position.
Oxidation: Conversion of the 9 and 10 positions to carbonyl groups.
Neutralization: Formation of the dipotassium salt by neutralizing the sulfonic acid groups with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Use of reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: Techniques like crystallization, filtration, and chromatography to isolate and purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through analytical methods like HPLC and NMR spectroscopy.
化学反应分析
Types of Reactions
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with substituted amino or bromine groups.
科学研究应用
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with enzymes and receptors, modulating their activity.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to cell death or other biological effects.
Inhibit DNA Synthesis: Interfere with the replication of genetic material, which is particularly relevant in its anticancer activity.
相似化合物的比较
Similar Compounds
- 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid .
- 1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, sodium salt .
Uniqueness
1,7-Anthracenedisulfonic acid, 8-amino-5-bromo-9,10-dihydro-9,10-dioxo-, dipotassium salt is unique due to its specific substitution pattern and the presence of both sulfonic acid and dipotassium salt forms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
68109-91-1 |
|---|---|
分子式 |
C14H6BrK2NO8S2 |
分子量 |
538.4 g/mol |
IUPAC 名称 |
dipotassium;8-amino-5-bromo-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2K/c15-6-4-8(26(22,23)24)12(16)11-10(6)13(17)5-2-1-3-7(25(19,20)21)9(5)14(11)18;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI 键 |
UKKRSTAUBTYOAS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C(=CC(=C3C2=O)Br)S(=O)(=O)[O-])N.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


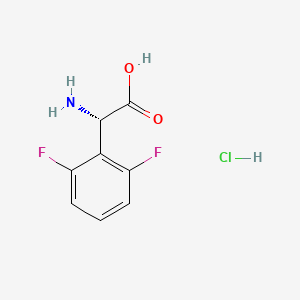

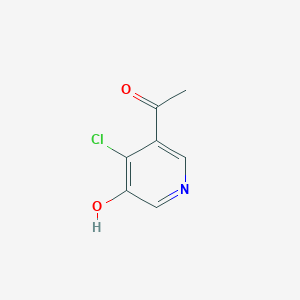
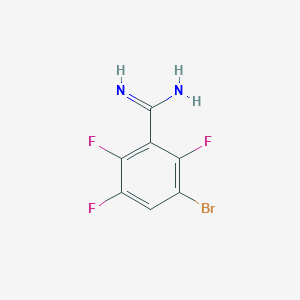
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
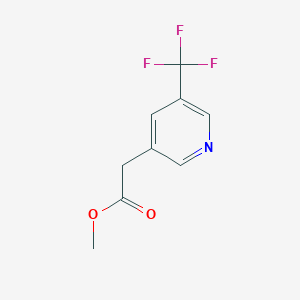
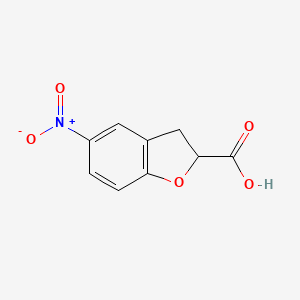
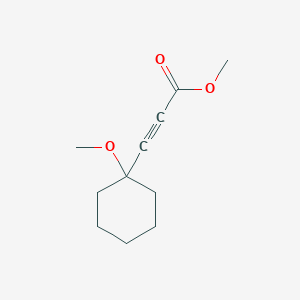
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
